molecular formula C8H16 B13799448 2-Ethyl-4-methyl-1-pentene CAS No. 3404-80-6

2-Ethyl-4-methyl-1-pentene

Cat. No.: B13799448
CAS No.: 3404-80-6
M. Wt: 112.21 g/mol
InChI Key: TVBQWTDYXVGWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methyl-1-pentene is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its molecular formula C8H16 and features a double bond between the first and second carbon atoms in its structure. It is a branched alkene, making it distinct from its linear counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methyl-1-pentene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-ethyl-4-methyl-1-pentanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation Reactions: Another method involves the alkylation of 1-pentene with ethyl and methyl groups under specific conditions, often using a catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale dehydration processes or catalytic cracking of larger hydrocarbons to yield the desired product. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1-pentene undergoes various chemical reactions, including:

    Hydrogenation: The addition of hydrogen to the double bond in the presence of a catalyst such as palladium or platinum, resulting in the formation of 2-ethyl-4-methylpentane.

    Halogenation: The addition of halogens (e.g., chlorine or bromine) to the double bond, forming dihalogenated products.

    Hydration: The addition of water across the double bond in the presence of an acid catalyst, yielding alcohols.

    Oxidation: The reaction with oxidizing agents such as potassium permanganate or ozone, leading to the formation of various oxygenated products.

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas, palladium or platinum catalyst, room temperature or slightly elevated temperatures.

    Halogenation: Chlorine or bromine, room temperature, often in an inert solvent like carbon tetrachloride.

    Hydration: Water, acid catalyst (e.g., sulfuric acid), elevated temperatures.

    Oxidation: Potassium permanganate or ozone, often in aqueous or organic solvents, room temperature or slightly elevated temperatures.

Major Products Formed

    Hydrogenation: 2-Ethyl-4-methylpentane.

    Halogenation: 2-Ethyl-4-methyl-1,2-dihalopentane.

    Hydration: 2-Ethyl-4-methyl-1-pentanol.

    Oxidation: Various oxygenated compounds, depending on the specific oxidizing agent used.

Scientific Research Applications

2-Ethyl-4-methyl-1-pentene finds applications in various fields of scientific research:

    Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of addition reactions.

    Biology: Its derivatives may be explored for potential biological activities and interactions with enzymes or receptors.

    Medicine: Research into its potential as a precursor for pharmaceuticals or bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-1-pentene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen and formation of a saturated hydrocarbon. In halogenation, the double bond reacts with halogen molecules, resulting in the formation of dihalogenated products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-pentene
  • 4-Methyl-1-pentene
  • 2-Methyl-2-pentene
  • 3-Methyl-1-pentene

Uniqueness

2-Ethyl-4-methyl-1-pentene is unique due to its specific branching pattern and the position of the double bond. This structural arrangement can influence its reactivity and the types of products formed in chemical reactions, making it distinct from other similar alkenes.

By understanding the properties, preparation methods, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

CAS No.

3404-80-6

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

2-methyl-4-methylidenehexane

InChI

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

TVBQWTDYXVGWJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.